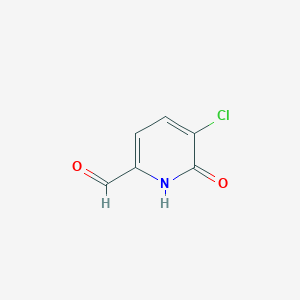![molecular formula C15H26N2O2 B12954226 tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7,12-diazadispiro[2152]dodecane-12-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-Butyl 7,12-diazadispiro[2152]dodecane-12-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diaza moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: This compound has a similar spirocyclic structure but differs in the size and arrangement of the rings.
tert-Butyl 11-oxo-8,12-diazadispiro[2.1.5.2]dodecane-8-carboxylate: Another related compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the tert-butyl ester group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H26N2O2 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
tert-butyl 9,12-diazadispiro[2.1.55.23]dodecane-12-carboxylate |
InChI |
InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-11-14(5-4-8-16-10-14)9-15(17)6-7-15/h16H,4-11H2,1-3H3 |
InChI-Schlüssel |
ICXAZVBYIXARNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CCCNC2)CC13CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)
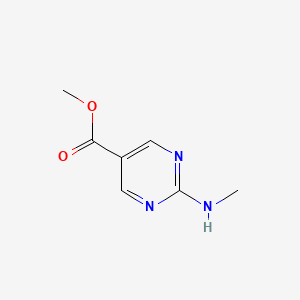
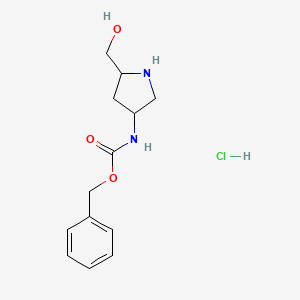

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)

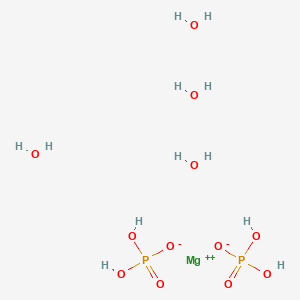
![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
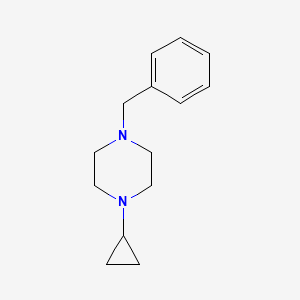
![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
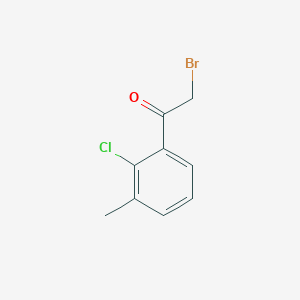
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
